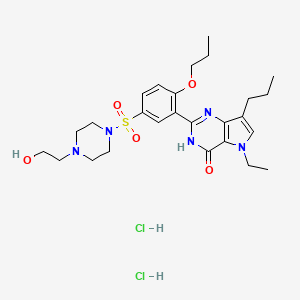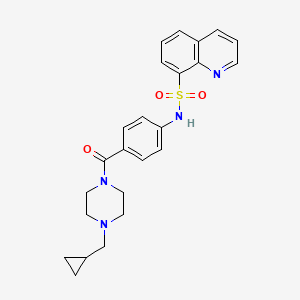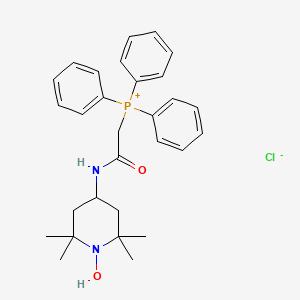![molecular formula C23H26N4O2 B609129 (2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone CAS No. 2055172-43-3](/img/structure/B609129.png)
(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Research has shown methods for synthesizing compounds with structures similar to the queried compound. For example, the synthesis of related piperidine compounds has been detailed, involving processes like amidation, Friedel-crafts acylation, and hydration (Zheng Rui, 2010).
Structural Analysis : Studies have been conducted to understand the crystal and molecular structures of compounds with components similar to the queried compound, providing insights into their molecular stability and conformation (B. Revathi et al., 2015).
Biological and Pharmacological Applications
Neuroprotective Activities : Compounds structurally related to the queried compound have been evaluated for their neuroprotective effects, particularly in the context of ischemic stroke and neurodegenerative diseases (Y. Zhong et al., 2020).
Antimicrobial Properties : Some studies have explored the antimicrobial potential of compounds structurally similar to (2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone. This includes investigating their efficacy against various strains of bacteria and fungi (N. Patel et al., 2011).
Cancer Research : Some structurally related compounds have been studied for their potential as anti-cancer agents, focusing on mechanisms like tubulin polymerization inhibition and apoptosis induction in cancer cells (K. Manasa et al., 2020).
Molecular Docking and Theoretical Studies
- Molecular Docking Studies : Detailed molecular docking studies have been conducted on similar compounds to understand their interaction with biological targets, such as enzymes and receptors. This research aids in the design of more effective drugs with specific target profiles (A. Karayel, 2021).
Propiedades
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-[hydroxy(diphenyl)methyl]triazol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-20-15-9-10-16-26(20)22(28)27-24-17-21(25-27)23(29,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17,20,29H,2,9-10,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUIUDIVFCWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: ML226 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain containing 11 (ABHD11). [, ]
A: ML226 inhibits ABHD11 by covalently modifying the active site serine residue of the enzyme. This carbamoylation irreversibly blocks the enzyme's activity. [, ]
A: While the exact biological functions of ABHD11 are still being investigated, it is thought to play a role in the metabolism of lipids, particularly oxidized phospholipids. Inhibition of ABHD11 with ML226 could potentially be useful in studying oxidative stress-related pathways and diseases. []
A: Currently, the provided research focuses on ML226 as a chemical probe for studying ABHD11. There is no mention of its application in specific disease models. [, , ]
A: Yes, there are several structural analogs of ML226, some with varying potency and selectivity for ABHD11. One example is WWL222. []
ANone: The molecular formula of ML226 is C25H29N5O2, and its molecular weight is 431.54 g/mol. This information can be deduced from its chemical name and structure.
A: While the provided research highlights ML226's effectiveness as an ABHD11 inhibitor, it doesn't delve into its stability under various conditions or formulation strategies. [, , ]
A: The research primarily utilizes gel-based competitive activity-based protein profiling (ABPP) to assess ML226's inhibitory activity against ABHD11 within a complex proteome. [, , ]
A: While ML226 exhibits low cytotoxicity in preliminary assessments, comprehensive toxicological data, including potential long-term effects, haven't been elaborated on in the provided research. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)








![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)